Ethyl Isobutyrate is a colorless liquid ester with a fruity odor, often described as reminiscent of pineapple or strawberry. [, , , ] It is naturally found in various fruits like lychees and passion fruit, as well as in alcoholic beverages like wine and beer. [, , , ] In scientific research, Ethyl Isobutyrate serves as a valuable model compound in various fields, including:
Ethyl isobutyrate is classified as an ester, specifically derived from isobutyric acid and ethanol. Its chemical formula is with a molecular weight of 116.16 g/mol. The compound is recognized by its CAS number 97-62-1. Ethyl isobutyrate is known for its fruity aroma and is commonly used in the food industry as a flavoring agent .
The synthesis of ethyl isobutyrate can be accomplished through several methods, with the most common being the esterification of isobutyric acid with ethanol.
Typical Synthesis Method:
The yield from this method is approximately 68.9%, demonstrating its efficiency in laboratory settings.
Ethyl isobutyrate features a branched structure due to the presence of the isobutyl group. The molecular structure can be represented as follows:
This structure highlights the ester functional group () linking the ethyl group to the isobutyrate moiety.
Ethyl isobutyrate can participate in various chemical reactions typical of esters:
The mechanism of action for ethyl isobutyrate primarily involves its reactivity as an electrophile due to the carbonyl carbon in the ester functional group. In nucleophilic acyl substitution reactions (like hydrolysis), water acts as a nucleophile attacking the carbonyl carbon, leading to the breakdown of the ester bond.
Ethyl isobutyrate has several notable physical and chemical properties:
Ethyl isobutyrate has diverse applications across various industries:
Ethyl isobutyrate (CAS 97-62-1) is a branched-chain fatty acid ester with the systematic name ethyl 2-methylpropanoate. Its molecular formula is C₆H₁₂O₂ (molecular weight: 116.16 g/mol), featuring an ester functional group formed between isobutyric acid and ethanol. The compound exhibits a characteristic branched alkyl chain at the carbonyl carbon, with two methyl groups attached to the α-carbon (2-methylpropanoate group). This branching creates a sterically hindered environment that significantly influences its physicochemical behavior compared to linear esters. The molecular structure can be represented by the condensed formula CH₃CH₂OC(O)CH(CH₃)₂ or the SMILES notation CCOC(=O)C(C)C. X-ray crystallographic studies confirm that the ester group adopts a planar configuration, while the ethyl and isopropyl groups exhibit free rotation around their respective bonds at room temperature [3] [5] [10].
Ethyl isobutyrate displays characteristic thermodynamic properties essential for its industrial handling and purification:
Table 1: Thermodynamic Properties of Ethyl Isobutyrate
Property | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 112-113°C | At 760 mmHg | [1] [5] |
Density | 0.865 g/mL | At 25°C | [2] [5] |
Refractive Index (n20D) | 1.387 | 20°C | [2] [7] |
Vapor Pressure | 40 mmHg | At 33.8°C | [2] |
Vapor Density | 4.01 (vs air) | Standard conditions | [2] |
Flash Point | 20°C (68°F) | Closed cup | [7] |
The relatively low boiling point (112-113°C) compared to higher molecular weight esters facilitates its removal during concentration processes in flavor applications. The density (0.865 g/mL at 25°C) indicates it is less dense than water, leading to phase separation in aqueous systems. The refractive index (n20D 1.387) provides a key parameter for quality control during production [1] [2] [5].
Ethyl isobutyrate exhibits distinctive solubility patterns critical for formulation chemistry:
This solubility profile stems from its molecular structure: the branched hydrophobic moiety limits water solubility, while the ester oxygen atoms provide limited polarity insufficient for significant water interaction. The miscibility with alcohols makes it particularly valuable in flavor and fragrance formulations where ethanol is the primary solvent [5] [6].
Comprehensive spectroscopic profiles enable precise identification and quality verification:
Table 2: Spectroscopic Signatures of Ethyl Isobutyrate
Technique | Key Features |
---|---|
GC-MS | Characteristic retention time (varies by column); m/z 116 [M]+, major fragments at 71 [CH3CH2OC≡O]+, 43 [CH(CH3)2]+ |
1H NMR (400 MHz, CDCl3) | δ 1.14 (d, 6H, J=6.8 Hz, -CH(CH3)2); δ 1.26 (t, 3H, J=7.1 Hz, -OCH2CH3); δ 2.53 (sep, 1H, J=6.8 Hz, -CH(CH3)2); δ 4.12 (q, 2H, J=7.1 Hz, -OCH2CH3) |
13C NMR (100 MHz, CDCl3) | δ 13.9 (-OCH2CH3); δ 18.8 (-CH(CH3)2); δ 34.1 (-CH(CH3)2); δ 60.0 (-OCH2CH3); δ 175.5 (C=O) |
IR (neat) | 2980-2880 cm-1 (C-H stretch); 1735 cm-1 (strong C=O stretch); 1180-1200 cm-1 (C-O stretch) |
The proton NMR spectrum clearly differentiates ethyl isobutyrate from its linear isomer ethyl butyrate through the distinctive septet at δ 2.53 ppm (methine proton) and equivalent methyl protons as a doublet. In the carbon NMR, the quaternary carbonyl carbon appears at δ 175.5 ppm, while the methine carbon resonates at δ 34.1 ppm – a significant upfield shift compared to the methylene carbon in linear esters (typically δ 35-40 ppm). The infrared spectrum shows a characteristic ester carbonyl stretch at 1735 cm-1, slightly higher than unconjugated linear esters due to the branching-induced inductive effects [3] [9] [10].
The structural isomerism between ethyl isobutyrate and ethyl butyrate (both C6H12O2) demonstrates how branching influences physicochemical behavior:
Table 3: Comparison of Ethyl Isobutyrate with Ethyl Butyrate
Property | Ethyl Isobutyrate | Ethyl Butyrate | Structural Basis |
---|---|---|---|
Molecular Structure | (CH3)2CHC(O)OC2H5 | CH3CH2CH2C(O)OC2H5 | Branched vs linear aliphatic chain |
Boiling Point | 112-113°C | 121-122°C | Reduced surface area in branched isomer |
Density (25°C) | 0.865 g/mL | 0.879 g/mL | Less efficient molecular packing |
13C NMR (Cα) | δ 34.1 (CH) | δ 36.2 (CH2) | Methine vs methylene carbon |
Odor Profile | Ethereal, rum, apple | Fruity, banana | Differential receptor interaction |
The lower boiling point of ethyl isobutyrate (Δ ≈9°C) results from decreased intermolecular van der Waals forces due to the branched chain limiting molecular surface contact. In NMR spectroscopy, the methine carbon in ethyl isobutyrate (δ 34.1) appears upfield of the α-methylene in ethyl butyrate (δ 36.2) due to increased shielding. The odor profiles differ significantly despite similar molecular weights, with ethyl isobutyrate exhibiting more ethereal notes compared to the distinct banana character of ethyl butyrate, demonstrating how branching influences olfactory receptor binding [5] [8] [10].
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